molecular formula C11H9ClN2O2S B171796 4-chloro-N-(pyridin-2-yl)benzenesulfonamide CAS No. 1213-38-3

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No. B171796
CAS RN: 1213-38-3
M. Wt: 268.72 g/mol
InChI Key: ABTLMGYPRQPZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “4-chloro-N-(pyridin-2-yl)benzenesulfonamide” is C11H9ClN2O2S . The molecular weight is 282.75 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 67.4 Ų . It has 4 rotatable bonds . The exact mass and monoisotopic mass are 282.0229765 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

4-chloro-N-(pyridin-2-yl)benzenesulfonamide and its derivatives have been synthesized for various applications, including as intermediates in drug development. For example, these compounds have been explored for their potential in creating antagonists for the CCR5 receptor, which is significant in the prevention of HIV-1 infection. The synthesis processes often involve multiple steps, including bromination and sulfonation, to yield novel compounds with potential therapeutic applications (Cheng De-ju, 2015).

Coordination Chemistry and Molecular Structure

Studies have reported on the molecular and supramolecular structures of derivatives of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, highlighting their potential as ligands for metal coordination. These investigations provide insights into the structural characteristics and hydrogen bonding capabilities of these compounds, which can be critical for their application in materials science and coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Antimicrobial and Antitumor Activity

Recent studies have synthesized and tested 4-chloro-N-(pyridin-2-yl)benzenesulfonamide derivatives for antimicrobial and antitumor activities. These compounds have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines, demonstrating their potential as leads for the development of new antimicrobial and anticancer agents. The structural modifications of these derivatives can significantly affect their bioactivity, underscoring the importance of chemical synthesis in drug discovery (N. Elangovan, S. Sowrirajan, K. Manoj, A. Kumar, 2021).

properties

IUPAC Name

4-chloro-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLMGYPRQPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279377
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

CAS RN

1213-38-3
Record name 1213-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.